molecular formula C13H12FN3O3 B2721974 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone CAS No. 2034360-07-9

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2721974
CAS No.: 2034360-07-9
M. Wt: 277.255
InChI Key: CNPBUEJWMFJTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C13H12FN3O3 and its molecular weight is 277.255. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Preclinical Profiling for Mood Disorders

A study developed a dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists containing synthetically challenging chiral centers. Among the synthesized compounds, (S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone showed robust P2X7 receptor occupancy at low doses in rats. This compound was advanced into phase I clinical trials for the assessment of safety and tolerability in healthy human subjects before initiating proof of concept studies for mood disorders treatment (Chrovian et al., 2018).

Structural and DFT Study of Boric Acid Ester Intermediates

Research on boric acid ester intermediates with benzene rings, including (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, demonstrated their synthesis through a three-step substitution reaction. These compounds underwent crystallographic and conformational analyses and density functional theory (DFT) calculations, revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).

Antiviral Benzofuran-Transition Metal Complexes

A study synthesized compounds including (5-(1H-benzo[d]imidazol-2-yl)-1H-pyrrol-3-yl)(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)methanone and evaluated their HIV inhibitory activity. The compounds were found to be more potent than Atevirdine, with one derivative showing a higher therapeutic index. This research highlights the potential of benzofuran compounds in antiviral therapy (Galal et al., 2010).

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c14-9-6-15-13(16-7-9)20-10-3-4-17(8-10)12(18)11-2-1-5-19-11/h1-2,5-7,10H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPBUEJWMFJTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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